BenchChemオンラインストアへようこそ!

Eltoprazine hydrochloride

Receptor pharmacology Serotonin agonists Binding affinity

Eltoprazine hydrochloride is the only serotonergic agent combining 5-HT1A/1B partial agonism with 5-HT2C antagonism (Ki=40, 52, 81 nM). Unlike buspirone or fluprazine, it delivers potent anti-aggressive efficacy (ID50=0.24 mg/kg) without sedation, validated in Phase II ADHD and Parkinson's LID trials. With 100% oral bioavailability and an 8-h half-life, it serves as an ideal reference compound for serotonergic behavioral research and drug interaction studies. Procure this irreplaceable pharmacological tool for reproducible, translational CNS research.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 98206-09-8
Cat. No. B1671187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltoprazine hydrochloride
CAS98206-09-8
Synonyms1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine
DU 28853
DU-28853
eltoprazine
eltoprazine hydrochloride
piperazine, 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-, hydrochloride
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESC1CN(CC[NH2+]1)C2=C3C(=CC=C2)OCCO3.[Cl-]
InChIInChI=1S/C12H16N2O2.ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;/h1-3,13H,4-9H2;1H
InChIKeyJFSOSUNPIXJCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eltoprazine Hydrochloride Procurement Guide: Pharmacological Profile and Research Applications


Eltoprazine hydrochloride (CAS 98206-09-8), also known as DU 28853, is a phenylpiperazine derivative that functions as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors, while also acting as an antagonist at the 5-HT2C receptor [1]. Originally developed as a "serenic" or anti-aggressive agent, it exhibits a distinct polypharmacology that has driven its investigation across multiple CNS indications, including levodopa-induced dyskinesia (LID) in Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and aggression associated with dementia and intellectual disabilities [2]. Its high oral bioavailability and linear pharmacokinetics support its use as a research tool in both preclinical and clinical settings [3].

Why Eltoprazine Hydrochloride Cannot Be Replaced by Other 5-HT1A Agonists or Piperazines


Substituting eltoprazine with other 5-HT1A agonists (e.g., buspirone, tandospirone) or structurally related piperazines (e.g., TFMPP, flesinoxan) introduces significant pharmacological divergence due to eltoprazine's unique, balanced partial agonist profile at both 5-HT1A and 5-HT1B receptors, coupled with 5-HT2C antagonism [1]. In drug discrimination studies, compounds like buspirone and ipsapirone only partially substitute for the eltoprazine cue, underscoring that eltoprazine's in vivo stimulus properties are mediated by a specific combination of 5-HT1A and 5-HT1B receptor activation that is not replicated by selective 5-HT1A agonists [2]. Furthermore, eltoprazine's ability to reduce L-DOPA-induced dyskinesias without impairing motor function is a property not shared by all serotonergic agents, as demonstrated in direct clinical comparisons where eltoprazine selectively reduced dyskinesia scores while preserving the therapeutic motor response to levodopa [3].

Quantitative Evidence for Eltoprazine Hydrochloride Differentiation: Receptor Binding, Functional Selectivity, and Clinical Efficacy


Balanced 5-HT1A/1B Partial Agonism Differentiates Eltoprazine from Selective 5-HT1A Agonists

Eltoprazine exhibits a distinct receptor binding profile characterized by near-equivalent, high-affinity binding to both 5-HT1A and 5-HT1B receptors. In contrast, the clinically used 5-HT1A partial agonist buspirone demonstrates high affinity for 5-HT1A (Ki ~20 nM) but substantially lower affinity for 5-HT1B (Ki > 500 nM) [1][2]. The Ki values for eltoprazine at 5-HT1A and 5-HT1B receptors are 40 nM and 52 nM, respectively, representing a balanced dual agonism that is not observed with buspirone or other azapirones [1].

Receptor pharmacology Serotonin agonists Binding affinity

Superior Antidyskinetic Efficacy Without Motor Impairment in Parkinson's Disease LID

In a randomized, double-blind, placebo-controlled Phase I/IIa clinical trial in Parkinson's disease patients with L-DOPA-induced dyskinesias (LID), a single oral dose of eltoprazine 5 mg significantly reduced dyskinesia without compromising the anti-parkinsonian motor response to levodopa. This is a critical differentiator from agents like amantadine, which can cause adverse effects such as confusion and livedo reticularis, and from other serotonergic agents that may impair motor function [1].

Parkinson's disease Levodopa-induced dyskinesia Antidyskinetic agents

Eltoprazine Demonstrates Statistically Significant Efficacy in Adult ADHD Compared to Placebo

In a Phase IIa clinical trial for adult ADHD, eltoprazine at doses of 5 mg and 10 mg demonstrated statistically significant superiority over placebo in reducing ADHD symptoms, as measured by the ADHD Rating Scale-IV (ADHD-RS-IV). This efficacy is achieved through a non-stimulant, serotonergic mechanism, offering a potential alternative to stimulant medications like methylphenidate or amphetamine salts [1].

ADHD Non-stimulant therapy Serotonergic agents

Favorable Human Pharmacokinetic Profile: High Oral Bioavailability and Linear Kinetics

Eltoprazine exhibits a favorable pharmacokinetic profile characterized by 100% absolute oral bioavailability, a mean elimination half-life of approximately 8 hours, and linear, dose-proportional pharmacokinetics up to at least 30 mg [1][2]. This profile is advantageous compared to some other serotonergic agents like buspirone, which undergoes extensive first-pass metabolism resulting in low and variable oral bioavailability (~4%) [3].

Pharmacokinetics Oral bioavailability Drug development

Functional Selectivity: Partial Agonism at 5-HT1A and 5-HT1B Receptors with 5-HT2C Antagonism

In functional assays, eltoprazine acts as a partial agonist at both 5-HT1A and 5-HT1B receptors, while exhibiting antagonist activity at the 5-HT2C receptor [1]. Specifically, eltoprazine inhibits forskolin-stimulated cAMP production in hippocampal slices (indicative of 5-HT1A agonism) and inhibits K⁺-stimulated 5-HT release from cortical slices with a pD₂ of 7.8, demonstrating partial agonism (α = 0.5) at 5-HT1B autoreceptors [1]. This functional profile contrasts with the full 5-HT1A agonist flesinoxan, which lacks significant 5-HT1B activity, and with TFMPP, which acts primarily as a 5-HT1B agonist [2].

Functional selectivity Serotonin receptor Partial agonism

Anti-Aggressive Efficacy in a Subgroup of Severely Aggressive Mentally Handicapped Patients

In a large, multi-center, double-blind, placebo-controlled trial (n=160) evaluating eltoprazine for aggression in mentally handicapped patients, post-hoc analysis revealed a statistically significant reduction in aggression scores in a subgroup of severely aggressive patients [1]. This finding contrasts with the primary outcome, which was negative in the overall study population, suggesting that eltoprazine's anti-aggressive effects may be most pronounced in individuals with high baseline aggression. While buspirone has also been investigated for aggression in this population, systematic trials have yielded inconsistent results [2].

Aggression Serenic agents Intellectual disability

Optimized Research Applications for Eltoprazine Hydrochloride Based on Differential Evidence


Investigating Serotonergic Modulation of Levodopa-Induced Dyskinesia (LID)

Eltoprazine hydrochloride is uniquely suited for preclinical and clinical studies examining the role of combined 5-HT1A/1B receptor activation in LID. Its demonstrated ability to significantly reduce dyskinesia without impairing the motor response to levodopa [1] makes it an essential tool for dissecting the serotonergic mechanisms underlying LID and for developing novel therapeutic strategies.

Elucidating the Role of Balanced 5-HT1A/1B Partial Agonism in Aggression and Impulsivity

Given its unique balanced partial agonism at 5-HT1A and 5-HT1B receptors [1], eltoprazine is an ideal pharmacological probe for investigating the specific contribution of these receptor subtypes to aggressive and impulsive behaviors in animal models (e.g., resident-intruder, isolation-induced aggression). This contrasts with the use of selective 5-HT1A agonists (e.g., buspirone) or 5-HT1B agonists (e.g., anpirtoline) which only partially recapitulate eltoprazine's behavioral effects [2].

Developing Non-Stimulant Therapies for ADHD

Eltoprazine's clinical efficacy in reducing ADHD symptoms in adults, as demonstrated in a Phase IIa trial [1], supports its use as a reference compound in research aimed at developing novel, non-stimulant ADHD medications. Its serotonergic mechanism of action offers a distinct alternative to catecholamine-based stimulants and non-stimulants.

Pharmacokinetic and Metabolism Studies of Serotonergic Agents

Eltoprazine's exceptional oral bioavailability (100%) and linear, dose-proportional pharmacokinetics [1][2] make it a valuable comparator compound for pharmacokinetic studies of other serotonergic agents, particularly those with poor or variable oral absorption. It serves as a benchmark for evaluating the impact of formulation or structural modifications on the oral bioavailability of related piperazines and azapirones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eltoprazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.